molecular formula C17H19ClN6 B5007144 8-[4-(4-chlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine

8-[4-(4-chlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B5007144
M. Wt: 342.8 g/mol
InChI Key: YLRJLVKHIMVPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-[4-(4-chlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule that contains several functional groups including a piperazine ring, a triazole ring, and a pyridazine ring . These types of compounds are often found in pharmaceuticals and biologically active compounds .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the heterocyclic rings . The synthesis could potentially involve the reaction of a 4-chlorobenzyl halide with a piperazine, followed by further reactions to form the triazole and pyridazine rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine, triazole, and pyridazine rings . The presence of nitrogen in these rings would likely result in the formation of hydrogen bonds, contributing to the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the chlorobenzyl group . The nitrogen atoms in the rings could act as nucleophiles in reactions, while the chlorobenzyl group could undergo reactions typical of aryl halides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the chlorobenzyl group . The compound would likely be polar due to the presence of the nitrogen atoms and the chlorine atom .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds containing similar functional groups have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Future Directions

Future research could involve the synthesis and characterization of this compound, as well as the investigation of its potential biological activities. Given the wide range of activities exhibited by similar compounds, this compound could have potential applications in medicinal chemistry .

Properties

IUPAC Name

8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6/c1-13-10-16(17-20-19-12-24(17)21-13)23-8-6-22(7-9-23)11-14-2-4-15(18)5-3-14/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRJLVKHIMVPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)N3CCN(CC3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.